N-1,3-benzodioxol-5-yl-2-cyanoacetamide
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Overview
Description
N-1,3-Benzodioxol-5-yl-2-cyanoacetamide is an organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, and a cyanoacetamide group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets are still under investigation.
Result of Action
Some related compounds have shown selectivity between cancer cells and normal cells , suggesting potential anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-2-cyanoacetamide typically involves the reaction of 1,3-benzodioxole with cyanoacetic acid or its derivatives. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 1,3-benzodioxole with a suitable halogenated acetic acid derivative, such as chloroacetic acid, in the presence of a base like sodium hydroxide.
Cyclization: The intermediate then undergoes cyclization to form the benzodioxole ring.
Addition of Cyano Group: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 1,3-benzodioxole and cyanoacetic acid derivatives.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as precise temperature control and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-1,3-Benzodioxol-5-yl-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
N-1,3-Benzodioxol-5-yl-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biochemistry: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide: Similar structure but with a methyl group attached to the benzodioxole ring.
N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide: Contains a chloro group instead of a cyano group.
N-(1,3-Benzodioxol-5-yl)-4-piperidinamine: Features a piperidine ring attached to the benzodioxole ring.
Uniqueness
N-1,3-Benzodioxol-5-yl-2-cyanoacetamide is unique due to its specific combination of a benzodioxole ring and a cyanoacetamide group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGDELMADGDOMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278731 |
Source
|
Record name | N-1,3-Benzodioxol-5-yl-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142555-09-7 |
Source
|
Record name | N-1,3-Benzodioxol-5-yl-2-cyanoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142555-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-1,3-Benzodioxol-5-yl-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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